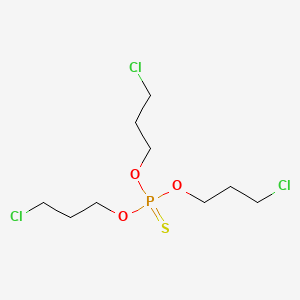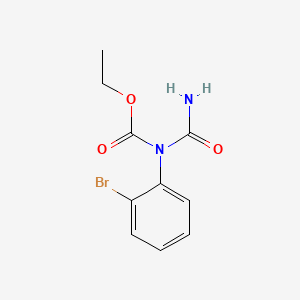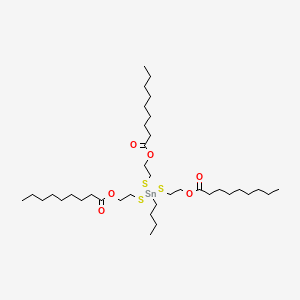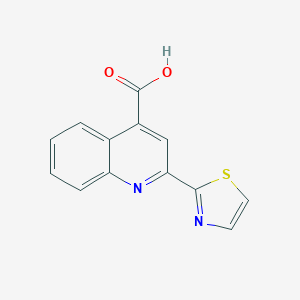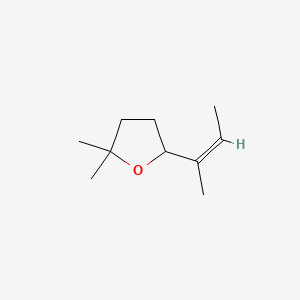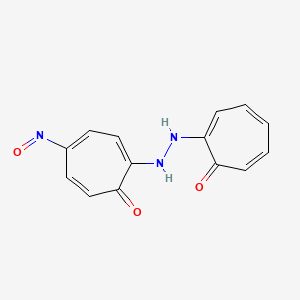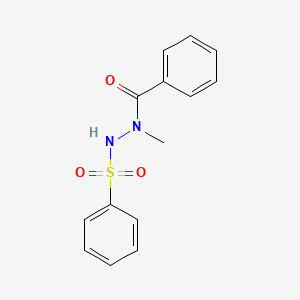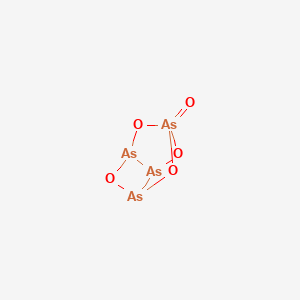
Tetraarsenic pentaoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraarsenic pentaoxide is an inorganic compound with the chemical formula As₄O₅. It is a white, crystalline solid that is highly soluble in water. This compound is notable for its unique structure and properties, which make it of interest in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraarsenic pentaoxide can be synthesized through the oxidation of arsenic trioxide (As₂O₃) using strong oxidizing agents such as ozone, hydrogen peroxide, or nitric acid . The reaction typically involves heating arsenic trioxide in the presence of the oxidizing agent under controlled conditions to ensure complete conversion to the pentoxide form.
Industrial Production Methods: Industrial production of this compound often involves the same oxidation process but on a larger scale. The reaction conditions are carefully monitored to optimize yield and purity. The compound is then purified through recrystallization or other suitable methods to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Tetraarsenic pentaoxide undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to arsenic trioxide or other lower oxidation state arsenic compounds.
Substitution: It can participate in substitution reactions where one or more of its oxygen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Ozone, hydrogen peroxide, nitric acid.
Reducing Agents: Hydrogen, sulfur dioxide, and other reducing agents.
Major Products Formed:
Oxidation Products: Higher oxidation state arsenic compounds.
Reduction Products: Arsenic trioxide, arsenous acid.
Substitution Products: Various organoarsenic compounds depending on the substituents used.
Applications De Recherche Scientifique
Tetraarsenic pentaoxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other arsenic compounds.
Biology: It is studied for its effects on biological systems, including its potential use as a therapeutic agent.
Industry: It is used in the production of semiconductors and other advanced materials.
Mécanisme D'action
The mechanism by which tetraarsenic pentaoxide exerts its effects involves several molecular targets and pathways:
Mitochondrial ROS Generation: It enhances the production of mitochondrial reactive oxygen species (ROS), which can lead to cell death through oxidative stress.
Caspase Activation: It activates caspase-3, leading to apoptosis or programmed cell death in cancer cells.
Inhibition of Phosphorylation: It inhibits the phosphorylation of mitochondrial STAT3, further promoting cell death pathways.
Comparaison Avec Des Composés Similaires
Arsenic Trioxide (As₂O₃): A commonly used arsenic compound with similar properties but different oxidation states and applications.
Arsenic Pentoxide (As₂O₅): Another arsenic compound with a higher oxidation state, used in different industrial applications.
Tetraarsenic Hexoxide (As₄O₆): Known for its anti-tumor effects and studied for its potential in cancer therapy.
Uniqueness: Tetraarsenic pentaoxide is unique due to its specific oxidation state and the balance of its chemical properties, making it suitable for a variety of applications that other arsenic compounds may not be as effective in.
Propriétés
Numéro CAS |
83527-55-3 |
|---|---|
Formule moléculaire |
As4O5 |
Poids moléculaire |
379.68 g/mol |
Nom IUPAC |
2,4,7,8-tetraoxa-1λ5,3,5,6-tetrarsatricyclo[3.2.1.03,6]octane 1-oxide |
InChI |
InChI=1S/As4O5/c5-4-7-1-2(8-4)6-3(1)9-4 |
Clé InChI |
FQBOAGZAOULRGQ-UHFFFAOYSA-N |
SMILES canonique |
O=[As]12O[As]3O[As](O1)[As]3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


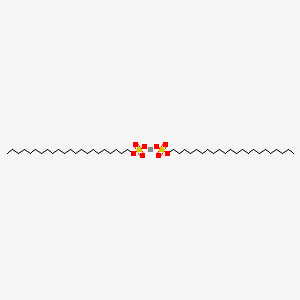
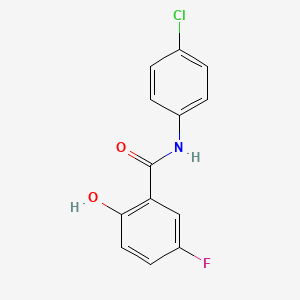

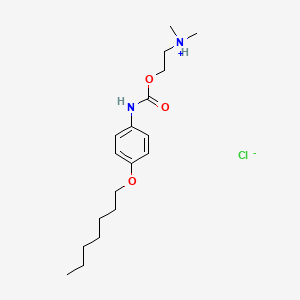
![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
